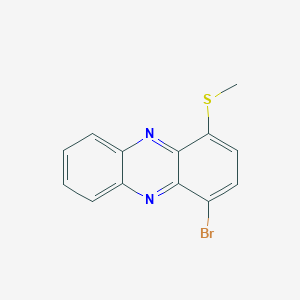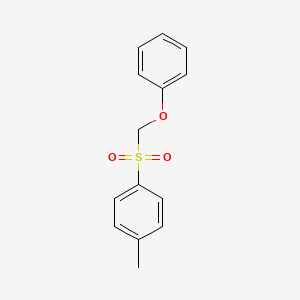
1-Methyl-4-(phenoxymethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(phenoxymethanesulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methyl group, a phenoxy group, and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(phenoxymethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1-methyl-4-phenoxybenzene using methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(phenoxymethanesulfonyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(phenoxymethanesulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenoxymethanesulfonyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. These reactions can influence biological pathways and molecular interactions, contributing to its potential biological and therapeutic effects .
Comparison with Similar Compounds
- 1-Methyl-4-(phenylsulfonyl)benzene
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(phenoxymethyl)benzene
Comparison: 1-Methyl-4-(phenoxymethanesulfonyl)benzene is unique due to the presence of both phenoxy and methanesulfonyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
54812-34-9 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-methyl-4-(phenoxymethylsulfonyl)benzene |
InChI |
InChI=1S/C14H14O3S/c1-12-7-9-14(10-8-12)18(15,16)11-17-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
DQJZNDBSGVAECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



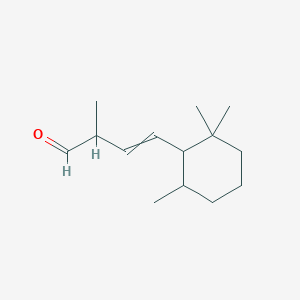
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
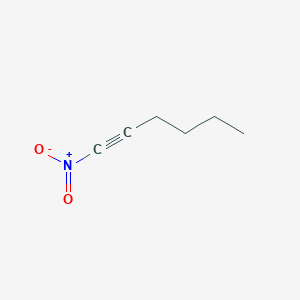

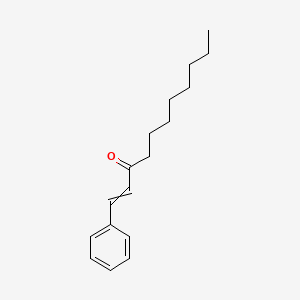
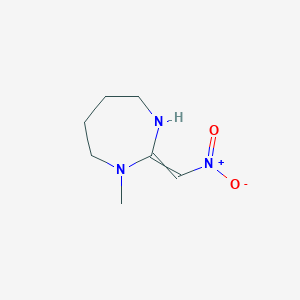
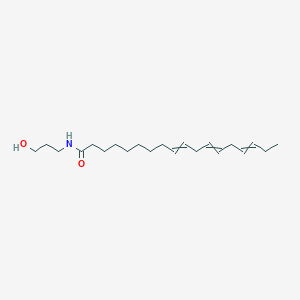
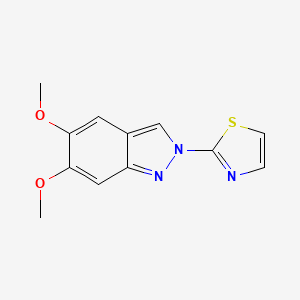
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
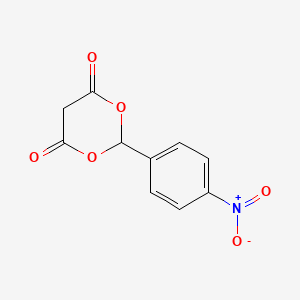
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
